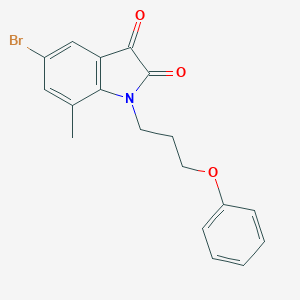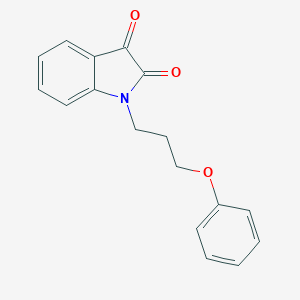![molecular formula C21H23NO5 B367250 1'-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 876890-61-8](/img/structure/B367250.png)
1'-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound with the molecular formula C21H23NO5 . It is a part of a series of compounds that have been synthesized and studied for their antiproliferative and anti-SARS-CoV-2 properties .
Synthesis Analysis
The compound is part of a series of 1″- (alkylsulfonyl)-dispiro [indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones that have been synthesized through regioselective multi-component azomethine dipolar cycloaddition reaction of 1- (alkylsulfonyl)-3,5-bis (ylidene)-piperidin-4-ones .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed through X-ray diffraction studies . The spiro carbons C-3′ (C-3″), C-3 (C-2′) are located at δC = 61.2, 75.3, respectively .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 369.411 Da . Further physical and chemical properties are not specified in the available literature.
Applications De Recherche Scientifique
Understanding Lignin Model Compounds
A study delved into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing distinct mechanisms between a C6-C2-type model compound and a C6-C3 analogue, highlighting the significance of the γ-hydroxymethyl group. This study provides insights into the acidolysis process of lignin model compounds, potentially impacting lignin valorization strategies (Yokoyama, 2015).
Exploration of Spiro Compounds in Medicinal Chemistry
Spiro compounds, including the compound of interest, have gained significant attention in medicinal chemistry due to their diverse biological activities and structural similarity to important pharmacophore centers. A review highlights the synthesis and various antioxidant activities found in spiro compounds, indicating their potential in drug development for diseases related to oxidative stress (Acosta-Quiroga et al., 2021).
Downstream Processing of Biologically Produced Diols
The compound is structurally related to diols like 1,3-propanediol and 2,3-butanediol, which are biologically produced and have a wide range of applications. A review summarizes methods for the recovery and purification of these diols, addressing the need for improvements in yield, purity, and energy consumption, which could indirectly inform the processing of related compounds (Xiu & Zeng, 2008).
Advanced Applications Based on Fluorescence Resonance Energy Transfer (FRET)
The compound's related spiro compounds have been studied for their structural changes under different stimuli and their application in composite systems based on FRET with fluorescent materials. These applications include sensing, probing, and various optical elements, indicating the compound's potential in advanced material science (Xia, Xie, & Zou, 2017).
Atmospheric Reactivity and Environmental Impact
The compound's structural moiety, methoxyphenols, are considered in terms of their atmospheric reactivity, highlighting their role as biomass burning tracers and their reactions with radicals, indicating potential environmental impacts (Liu, Chen, & Chen, 2022).
Potential as a Privileged Scaffold in Heterocyclic Synthesis
The compound's structural framework is similar to that of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, which are known for their reactivity and application in heterocyclic and dyes synthesis. This suggests the compound's potential as a building block for diverse synthetic applications (Gomaa & Ali, 2020).
Orientations Futures
The compound is part of a series that has shown promising antiproliferative properties against a variety of human cancer cell lines and anti-SARS-CoV-2 properties . Future research may focus on further exploring these properties and potential applications in cancer treatment and SARS-CoV-2 inhibition.
Propriétés
IUPAC Name |
1'-[3-(2-methoxyphenoxy)propyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-24-18-10-4-5-11-19(18)25-13-6-12-22-17-9-3-2-8-16(17)21(20(22)23)26-14-7-15-27-21/h2-5,8-11H,6-7,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGXSDVSIDFQEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367170.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)
![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)
![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)
![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)


![1-[2-(3-Methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B367200.png)
![1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione](/img/structure/B367201.png)
![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)

![1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367206.png)
![1-[3-(3-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367208.png)
